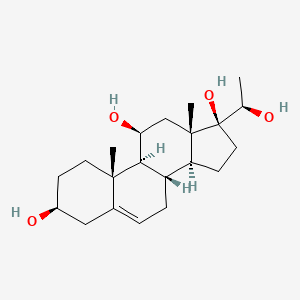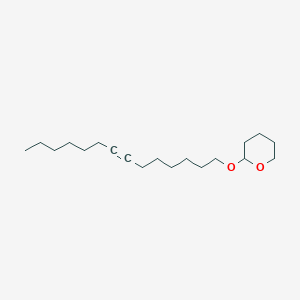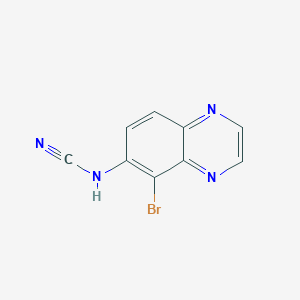
Taxol E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxol E, also known as paclitaxel, is a natural product derived from the bark of the Pacific yew tree, Taxus brevifolia. It is a highly potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancers. This compound works by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Taxol E can be synthesized through several methods, including botanical extraction, chemical synthesis, and biosynthesis. The chemical synthesis of this compound involves a complex series of reactions, starting from simpler organic molecules. One of the key intermediates in the synthesis is taxadiene, which undergoes a series of oxidation, acylation, and cyclization reactions to form the final product .
Industrial Production Methods: Industrial production of this compound primarily relies on semi-synthetic methods, where the precursor baccatin III, extracted from the needles of the European yew tree, is chemically modified to produce this compound. Advances in biotechnology have also enabled the production of this compound using engineered microorganisms, such as Escherichia coli and yeast, which can produce the compound through fermentation processes .
Analyse Des Réactions Chimiques
Types of Reactions: Taxol E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the structure of this compound to enhance its efficacy and reduce side effects.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide and pyridinium chlorochromate are used to oxidize specific functional groups in this compound.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions, which are essential for modifying the taxane core.
Major Products: The major products formed from these reactions include various analogs of this compound, which are studied for their improved pharmacological properties and reduced toxicity .
Applications De Recherche Scientifique
Taxol E has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying complex natural product synthesis and developing new synthetic methodologies.
Biology: It is used to study cell division and microtubule dynamics, providing insights into cellular processes and mechanisms.
Medicine: this compound is a cornerstone in cancer chemotherapy, used to treat a wide range of malignancies. It is also being investigated for its potential in treating other diseases, such as Alzheimer’s disease and cardiovascular disorders.
Industry: this compound is used in the development of drug delivery systems and formulations to improve its bioavailability and therapeutic efficacy .
Mécanisme D'action
Taxol E exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The primary molecular targets of this compound are the microtubules, and its action involves pathways related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Docetaxel: Another taxane derivative with a similar mechanism of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel, used in the treatment of hormone-refractory prostate cancer.
Epothilones: A class of microtubule-stabilizing agents with a mechanism of action similar to Taxol E but with different chemical structures
Uniqueness of this compound: this compound is unique due to its natural origin and its ability to stabilize microtubules more effectively than other compounds. Its complex structure and multiple functional groups allow for various chemical modifications, making it a versatile compound for developing new therapeutic agents .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Taxol E involves the conversion of baccatin III into Taxol E via several steps.", "Starting Materials": [ "Baccatin III", "Methyl Acrylate", "Hydrogen", "Palladium on carbon", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Baccatin III is reacted with methyl acrylate in the presence of hydrogen and palladium on carbon catalyst to form 10-deacetylbaccatin III.", "10-deacetylbaccatin III is then reacted with sodium borohydride in methanol to yield 10-deacetyltaxol.", "10-deacetyltaxol is then reacted with acetic acid and hydrochloric acid to form taxol.", "Taxol is then reacted with methanol and hydrochloric acid to form Taxol E.", "Finally, Taxol E is extracted from the reaction mixture using diethyl ether and water." ] } | |
Numéro CAS |
158948-96-0 |
Formule moléculaire |
C45H55NO14 |
Poids moléculaire |
833.9 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(2S)-2-methylbutanoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23-,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 |
Clé InChI |
OKEKLOJNCOIPIT-RLNDXAGLSA-N |
SMILES isomérique |
CC[C@H](C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES canonique |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Synonymes |
(αR,βS)-α-Hydroxy-β-[[(2S)-2-methyl-1-oxobutyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano |
Origine du produit |
United States |
Q1: How does Taxol interact with its target and what are the downstream effects?
A1: Taxol exerts its anti-cancer effects by binding to β-tubulin, a protein subunit of microtubules. [, , ] This binding leads to the hyper-stabilization of microtubules, preventing their dynamic assembly and disassembly. [, ] This disruption of microtubule dynamics ultimately blocks the cell cycle and interferes with the proper segregation of chromosomes during mitosis, leading to cell death. [, ]
Q2: Can Taxol induce genetic damage?
A2: Research using Drosophila melanogaster somatic cells suggests that both Taxol and Taxotere (Docetaxel) exhibit genotoxic potential. [] Further research is needed to fully elucidate the mechanisms of this genotoxicity.
Q3: Does the presence of E-cadherin affect the efficacy of Taxol in breast cancer cells?
A3: Interestingly, studies suggest that breast cancer cells expressing E-cadherin, a cell adhesion molecule, exhibit greater resistance to chemotherapy-induced cell death, including death induced by Taxol. [] This resistance was observed in both E-cadherin knock-in models and in breast cancer cells co-cultured with hepatocytes, which induced E-cadherin re-expression. [] This finding suggests that E-cadherin expression may be a potential mechanism of Taxol resistance in metastatic breast cancer.
Q4: Can Taxol's effects be enhanced by combining it with other agents?
A4: Research is exploring the possibility of enhancing Taxol's cytotoxic effects by combining it with other agents. One study investigated the synergistic effect of Taxol with nitric oxide donors like sodium nitroprusside (SNP) on various tumor cell lines. []
Q5: Are there any known effects of Taxol on cellular metabolism?
A5: Studies have shown that microtubule-interfering agents like Taxol can influence the activity of glycolytic enzymes in myocardial cells subjected to hypoxia. [] While high concentrations of Taxol can damage microtubules and decrease cell viability, appropriate concentrations might help preserve microtubule structure and enhance the activity of key glycolytic enzymes during the early stages of hypoxia. []
Q6: What are chiral enol borinates, and how are they connected to Taxol?
A6: Chiral enol borinates are valuable reagents in organic synthesis, particularly for enantioselective aldol reactions. [] These reactions are crucial for constructing complex molecules, including the C-13 side chain of Taxol. [] Research has focused on developing novel chiral enol borinates and applying them in the synthesis of Taxol and its analogs. []
Q7: Is there a connection between Taxol and Aspergillus nidulans?
A7: Aspergillus nidulans is a fungal species used in research to study various cellular processes, including the effects of drugs. One study investigated the aneuploidogenic potential (ability to cause chromosomal abnormalities) of Taxol using a diploid strain of A. nidulans. [] This research showed that specific concentrations of Taxol could indeed induce aneuploidy in this fungal model. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)





